4-Acetoxy-3',5'-dichlorobenzophenone
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Overview
Description
4-Acetoxy-3’,5’-dichlorobenzophenone is an organic compound with the molecular formula C15H10Cl2O3 and a molecular weight of 309.15 g/mol . It is also known by its IUPAC name, 4-(3,5-dichlorobenzoyl)phenyl acetate . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetoxy-3’,5’-dichlorobenzophenone can be synthesized through the acylation of 3,5-dichlorobenzoyl chloride with phenyl acetate in the presence of a suitable catalyst . The reaction typically involves the use of an aluminum chloride catalyst in a solvent such as petroleum ether . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 4-Acetoxy-3’,5’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3’,5’-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzophenone derivatives .
Scientific Research Applications
4-Acetoxy-3’,5’-dichlorobenzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetoxy-3’,5’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the acetoxy group.
2-Amino-5-chlorobenzophenone: Contains an amino group instead of the acetoxy group.
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar benzophenone core but different functional groups.
Uniqueness
4-Acetoxy-3’,5’-dichlorobenzophenone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(3,5-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-4-2-10(3-5-14)15(19)11-6-12(16)8-13(17)7-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRPODSQINSLNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641735 |
Source
|
Record name | 4-(3,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-15-9 |
Source
|
Record name | 4-(3,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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